2,5-Dichlorobenzamide

Descripción general

Descripción

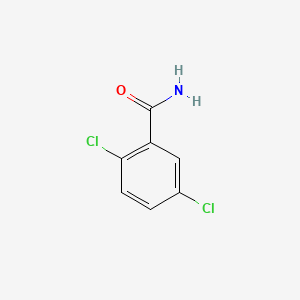

2,5-Dichlorobenzamide is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzamide, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzamide can be synthesized through the reaction of 2,5-dichlorobenzoyl chloride with ammonia or amines. The reaction typically occurs in the presence of a solvent such as dimethylformamide at elevated temperatures (around 60°C) to yield the desired benzamide derivative .

Industrial Production Methods: In an industrial setting, this compound is produced by first synthesizing 2,5-dichlorobenzoyl chloride from 2,5-dichlorobenzonitrile. The 2,5-dichlorobenzoyl chloride is then reacted with ammonia or an amine under controlled conditions to produce this compound .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of 2,5-dichlorobenzamide occurs under acidic, basic, or enzymatic conditions, yielding 2,5-dichlorobenzoic acid (DCBA) or its derivatives.

Acidic Hydrolysis

In concentrated HCl (6M, 100°C), the amide bond cleaves via nucleophilic attack by water, forming 2,5-DCBA and ammonium chloride .

Basic Hydrolysis

Under alkaline conditions (NaOH, 1M, 80°C), hydrolysis proceeds via a tetrahedral intermediate, producing 2,5-DCBA and ammonia .

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 5 undergo substitution with nucleophiles (e.g., amines, alkoxides).

Aromatic Substitution

In DMF at 120°C, this compound reacts with piperidine, replacing chlorine at position 2 (activated by the electron-withdrawing amide group) . Position 5 is less reactive due to steric hindrance.

Table 2: Substitution Reactions

Oxidation Reactions

Oxidation typically targets the amide group or aromatic ring.

Amide Oxidation

With KMnO₄ in acidic media, the amide oxidizes to a nitro group, forming 2,5-dichloronitrobenzene (theoretical pathway) .

Ring Oxidation

Ozone or H₂O₂/Fe²⁺ generates hydroxylated derivatives (e.g., 2,5-dichloro-3-hydroxybenzamide), though products are often complex mixtures .

Environmental Degradation

In soil, microbial consortia degrade this compound via hydrolysis (to 2,5-DCBA) followed by dechlorination . Pseudomonas strains exhibit partial mineralization under aerobic conditions .

Hydrolysis Mechanism

- Acidic : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

- Basic : Deprotonation generates a resonance-stabilized amide anion, attacked by hydroxide.

Substitution Mechanism

Aplicaciones Científicas De Investigación

Environmental Remediation

Biodegradation of 2,5-Dichlorobenzoic Acid

Research indicates that 2,5-dichlorobenzoic acid (DCBA), a degradation product of 2,5-dichlorobenzamide, can be effectively degraded by specific bacterial strains. A study conducted on bacteria isolated from landfill sites demonstrated that several strains, including Enterobacter, Corynebacterium, and Klebsiella, are capable of utilizing 2,5-DCBA as a carbon and energy source. The degradation rates varied among the strains, with Enterobacter showing the highest degradation efficiency at approximately 62% over a 50-day period .

Table 1: Bacterial Strains and Their Degradation Efficiency of 2,5-Dichlorobenzoic Acid

| Bacterial Strain | Degradation Efficiency (%) |

|---|---|

| Enterobacter | 62 |

| Corynebacterium | 48 |

| Klebsiella | 14 |

This biodegradation process is crucial for the remediation of contaminated sites where chlorinated compounds are prevalent. The ability of these bacteria to thrive in environments with high concentrations of toxic compounds highlights their potential use in bioremediation strategies.

Agricultural Applications

Herbicide Metabolite

This compound is also recognized as a metabolite of dichlobenil, a herbicide used to control weeds in various agricultural settings. The compound's presence in groundwater has raised concerns about its environmental impact and human health risks. Studies have shown that this compound can persist in groundwater systems, often exceeding safe concentration levels for drinking water .

The European Food Safety Authority has reviewed the maximum residue levels for related compounds and determined that while no immediate risk to consumers is expected from authorized uses, further data is needed to ensure safety and compliance with regulations . This emphasizes the importance of monitoring residues and understanding the environmental fate of such compounds.

Medicinal Chemistry

While primarily studied for its environmental implications, there is emerging interest in the medicinal chemistry aspects of this compound. Its structural analogs have been investigated for potential therapeutic effects. Research into the pharmacological properties of chlorinated benzoic acids suggests that modifications to their structure could yield compounds with anti-inflammatory or antimicrobial activities .

Case Studies

- Biodegradation Study in Landfills : A comprehensive study conducted on landfill soils revealed the isolation of multiple bacterial strains capable of degrading 2,5-dichlorobenzoic acid. The study utilized high-performance liquid chromatography (HPLC) to quantify degradation rates and assess bacterial growth dynamics under varying conditions .

- Groundwater Contamination Assessment : Investigations into groundwater contamination by dichlobenil and its metabolites have highlighted the persistence of this compound. Research focused on microbial communities capable of degrading this compound suggests bioaugmentation as a viable remediation strategy in drinking water treatment facilities .

Mecanismo De Acción

The mechanism of action of 2,5-dichlorobenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to antimicrobial or herbicidal effects .

Comparación Con Compuestos Similares

2,4-Dichlorobenzamide: Similar structure but with chlorine atoms at the 2nd and 4th positions.

3,5-Dichlorobenzamide: Chlorine atoms at the 3rd and 5th positions.

2,6-Dichlorobenzamide: Chlorine atoms at the 2nd and 6th positions.

Uniqueness: 2,5-Dichlorobenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms can significantly affect the compound’s properties and its interactions with other molecules .

Actividad Biológica

2,5-Dichlorobenzamide (DCB) is a chlorinated aromatic compound that has garnered attention for its biological activities, particularly in the context of microbial degradation and potential toxicity. This article delves into the biological activity of DCB, focusing on its degradation by bacteria, potential environmental impacts, and relevant case studies.

This compound is characterized by the molecular formula and features two chlorine atoms attached to a benzene ring at the 2 and 5 positions, with an amide functional group. Its structural formula can be represented as follows:

Microbial Degradation

Bacterial Degradation Studies

Research has identified several bacterial strains capable of degrading this compound. Notably, studies have shown that specific Gram-negative bacteria such as Pseudomonas aeruginosa and Enterobacter species can utilize DCB as a carbon source. The degradation process typically involves the enzymatic breakdown of DCB into less harmful metabolites.

Key Findings from Research

- Isolation of Degrading Bacteria : A study isolated bacteria from landfill soils that could degrade this compound. The predominant bacteria identified were Bacillus, Corynebacterium, Enterobacter, Klebsiella, and Citrobacter .

- Degradation Efficiency : Among these, Enterobacter showed the highest degradation efficiency at approximately 62%, followed by Corynebacterium at 48% .

- Enzymatic Mechanism : The degradation pathway often involves dioxygenase enzymes that facilitate the removal of chlorine atoms from the aromatic structure. This process is crucial for bioremediation strategies aimed at detoxifying chlorinated compounds in contaminated environments .

Toxicological Assessments

The biological activity of DCB is not limited to its degradability; it also raises concerns regarding its toxicity to various organisms. Toxicological studies indicate that DCB can exhibit phytotoxic effects, impacting plant growth and development.

Case Studies on Toxicity

- Phytotoxicity : Research has demonstrated that DCB can inhibit seed germination and root elongation in various plant species. The compound's presence in soil can lead to reduced agricultural productivity .

- Aquatic Toxicity : Studies have assessed the impact of DCB on aquatic organisms, revealing potential harmful effects on fish and invertebrates due to its persistence in water bodies .

Environmental Implications

The environmental implications of this compound are significant given its widespread use in agricultural practices and potential for soil and water contamination. Effective bioremediation strategies utilizing microbial degradation are essential to mitigate these impacts.

Summary Table of Biological Activity

| Parameter | Observation |

|---|---|

| Chemical Structure | |

| Degrading Bacteria | Pseudomonas aeruginosa, Enterobacter |

| Degradation Efficiency | Up to 62% (by Enterobacter) |

| Phytotoxic Effects | Inhibits seed germination |

| Aquatic Toxicity | Harmful to fish and invertebrates |

Propiedades

IUPAC Name |

2,5-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHJIYQWKWHDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073985 | |

| Record name | Benzamide, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5980-26-7 | |

| Record name | 2,5-Dichlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5980-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DICHLOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4ZCW2E9FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,5-Dichlorobenzamide interact with its target and what are the downstream effects?

A1: The research highlights this compound as a key component in a crystalline form of a proteasome inhibitor []. While the exact mechanism of action isn't detailed in the provided abstract, proteasome inhibitors typically bind to and inhibit the proteasome, a cellular complex responsible for protein degradation. This inhibition disrupts various cellular processes, including cell cycle progression and apoptosis, ultimately leading to cell death, a desired effect in cancer treatment [].

Q2: Can you elaborate on the structural characterization of N-(3,5-Dibromo-4-hydroxyphenyl)-2,5-dichlorobenzamide and its interaction with transthyretin?

A2: While the provided abstract doesn't offer specific structural data for N-(3,5-Dibromo-4-hydroxyphenyl)-2,5-dichlorobenzamide, it mentions its complex with human transthyretin (TTR) []. This suggests the compound likely binds to TTR, potentially influencing its structure and function. Further research is needed to elucidate the specific binding site, affinity, and potential biological implications of this interaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.